3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
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Overview
Description
3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a 4-bromophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of the piperidine derivative with benzyl chloride in the presence of a base such as sodium hydride.
Sulfonylation with 4-Bromophenyl Sulfonyl Chloride: The final step involves the reaction of the intermediate with 4-bromophenyl sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the bromophenyl group yields phenyl derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and benzyloxy groups on biological activity.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and sulfonyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-((Benzyloxy)methyl)-1-((4-chlorophenyl)sulfonyl)piperidine
- 3-((Benzyloxy)methyl)-1-((4-fluorophenyl)sulfonyl)piperidine
- 3-((Benzyloxy)methyl)-1-((4-methylphenyl)sulfonyl)piperidine
Uniqueness
3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S/c20-18-8-10-19(11-9-18)25(22,23)21-12-4-7-17(13-21)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYLDGCEQRTCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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